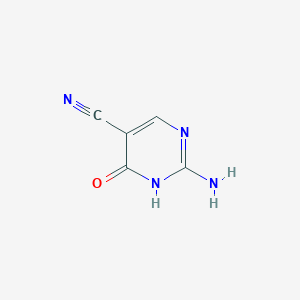

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Descripción general

Descripción

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is SecA, a key component of the bacterial Sec-dependent secretion pathway . SecA is a conserved and essential protein in all bacteria and is absent in humans, making it an attractive target for the development of new antimicrobial agents .

Mode of Action

This compound acts as an inhibitor of SecA . It binds to the SecA protein, thereby inhibiting its function. This inhibition disrupts the Sec-dependent secretion pathway, which is essential for bacterial survival .

Biochemical Pathways

The Sec-dependent secretion pathway is a major pathway that helps protein translocation from the cytosol across or into the cytoplasmic membrane . By inhibiting SecA, this compound disrupts this pathway, affecting the ability of bacteria to survive and proliferate .

Result of Action

The inhibition of SecA by this compound disrupts the Sec-dependent secretion pathway, leading to the death of bacteria . This makes it a potential candidate for the development of new antimicrobial agents.

Action Environment

The action of this compound is influenced by the bacterial environment. Factors such as the presence of other proteins, the pH, and the ionic strength of the environment can affect the binding of the compound to SecA and its inhibitory effect

Actividad Biológica

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS No. 27058-50-0) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an anticancer agent, among other therapeutic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 136.11 g/mol |

| CAS Number | 27058-50-0 |

| Synonyms | 5-Pyrimidinecarbonitrile, 2-amino-1,4-dihydro-4-oxo |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. Some key mechanisms include:

- Anticancer Activity : This compound has shown promising results in inhibiting the proliferation of cancer cells. Research indicates that it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Tyrosine Kinase Inhibition : Recent studies have identified derivatives of this compound as ATP-mimicking inhibitors targeting epidermal growth factor receptors (EGFR), which are critical in cancer signaling pathways .

- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, indicating its potential as an antimicrobial agent .

Anticancer Efficacy

A series of studies have evaluated the anticancer properties of this compound derivatives:

- In Vitro Studies : Compounds derived from 2-amino-4-oxo-1,4-dihydropyrimidine were tested against several human tumor cell lines. For instance, derivatives exhibited IC values ranging from 0.87 to 12.91 µM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

Mechanistic Insights

Research outlined the mechanisms through which these compounds exert their effects:

- Microtubule Disruption : Compounds were shown to induce fragmentation of microtubules in melanoma cells, confirming their role in disrupting mitotic processes .

- Cell Cycle Arrest : The compounds led to G2/M phase arrest in affected cells, further supporting their potential as effective anticancer agents.

Safety and Toxicology

Safety evaluations indicate that derivatives of 2-amino-4-oxo-1,4-dihydropyrimidine exhibit low toxicity profiles. For instance, no significant cytotoxicity was observed in cell lines at therapeutic concentrations . Additionally, acute toxicity studies in animal models demonstrated no adverse effects up to high doses (2000 mg/kg) .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 136.11 g/mol

- CAS Number : 27058-50-0

This compound features a pyrimidine ring, which is known for its role in biological systems, particularly in nucleic acids. The presence of the carbonitrile group enhances its reactivity and potential for biological activity.

Antimicrobial Properties

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has been shown to exhibit significant antibacterial activity by targeting the SecA protein in bacteria. This protein is crucial for the secretion of proteins across bacterial membranes. Inhibition of SecA disrupts bacterial protein translocation, leading to cell death .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds possess anticancer properties. The compound's ability to interfere with cellular processes makes it a candidate for further exploration in cancer therapy . Studies have demonstrated that modifications to the pyrimidine structure can enhance its efficacy against various cancer cell lines.

Anti-inflammatory Effects

Some derivatives of pyrimidine compounds have shown anti-inflammatory properties, suggesting that 2-amino-4-oxo derivatives could be explored for their potential to treat inflammatory diseases .

Synthetic Pathways

The synthesis of this compound and its derivatives can be achieved through several methods:

- From Cyanoamide : A solvent-free protocol using sodium methoxide as a catalyst can yield various substituted pyrimidines.

- From Ethyl Cyanoacetate : This method involves the condensation of ethyl cyanoacetate with guanidine and aryl aldehydes under microwave irradiation, demonstrating high yields and efficiency .

Case Study 1: Antibacterial Activity

In a study published in the Egyptian Journal of Chemistry, researchers synthesized multiple derivatives of pyrimidine-5-carbonitrile and evaluated their antibacterial activity against strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited potent antibacterial effects, making them suitable candidates for further development into therapeutic agents .

Case Study 2: Anticancer Potential

A research article highlighted the anticancer effects of modified pyrimidine compounds on various cancer cell lines. The study demonstrated that specific substitutions on the pyrimidine ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. This finding underscores the importance of structural modifications in developing effective anticancer drugs .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The carbonitrile group at position 5 undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with guanidine : Heating with guanidine nitrate in ethanol in the presence of sodium ethoxide (NaOEt) at reflux for 5 hours produces substituted pyrimidine derivatives via cyclocondensation, with a reported yield of 68% . This pathway is critical for synthesizing bicyclic pyrimido[4,5-d]pyrimidines, which exhibit antimicrobial and anticancer properties .

Condensation Reactions

The compound participates in condensation reactions with carbonyl-containing reagents:

-

Aldehyde/Ketone Condensation : Reacting with aryl aldehydes (e.g., 4-chlorobenzaldehyde) and malononitrile under microwave irradiation (600 W, 120°C) yields 4-arylideneamino derivatives. This method achieves up to 90% yield in 30–60 minutes, significantly faster than conventional heating .

Cyclization and Heterocycle Formation

The amino and oxo groups facilitate cyclization with bifunctional reagents:

-

Formation of Thiazolo-Pyrimidines : Reaction with 2-chloro-N-(4-methoxy-phenyl-thiazol-2-yl)-acetamide in DMF under reflux forms thiazolo[3,2-a]pyrimidine derivatives, which are evaluated for tyrosine kinase inhibition .

-

Spirocyclic Derivatives : Treatment with chalcones and hydroxylamine hydrochloride in ethanol yields spiro-pyrimidine hybrids, such as 4-(benzo[b]thiophen-2-yl)-2-(3-(4-bromophenyl)-5-(2-bromophenyl)-1H-pyrazol-1-yl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, via 72-hour reflux .

Functionalization via Electrophilic Substitution

The amino group at position 2 undergoes electrophilic substitution:

-

Acetylation : Reaction with acetic anhydride produces N-acetylated derivatives (e.g., N',N'-diacetyl-N-(5-cyano-1,6-dihydro-6-oxo-4-p-tolylpyrimidin-2-yl)acetohydrazide) under reflux conditions .

-

Sulfonation : Fusion with 4-(trifluoromethyl)benzene-1-sulfonyl chloride at 200°C for 2 hours generates sulfonated pyrimidine-5-carbonitriles .

Reaction Optimization Insights

-

Microwave Assistance : Significantly improves reaction efficiency. For instance, aldehyde condensations achieve 90% yield in 30 minutes under microwave vs. 34–86% over hours conventionally .

-

Solvent and Catalyst Effects : DMF and ammonium chloride enhance reaction rates in cyclocondensations, while potassium carbonate facilitates spirocyclic formations .

This compound’s versatility in generating pharmacologically active derivatives underscores its importance in synthetic organic and medicinal chemistry. Continued exploration of its reactivity could unlock novel therapeutic candidates.

Propiedades

IUPAC Name |

2-amino-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c6-1-3-2-8-5(7)9-4(3)10/h2H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKNECSSHHNRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309209 | |

| Record name | 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27058-50-0 | |

| Record name | 2-Amino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27058-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27058-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.